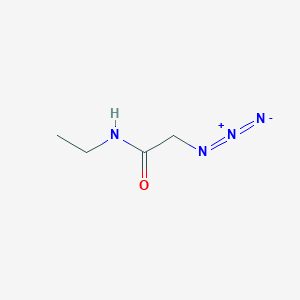

2-Azido-N-ethylacetamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

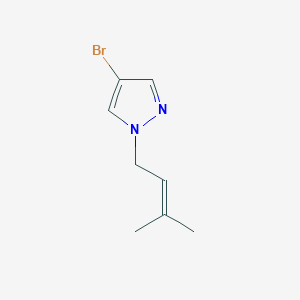

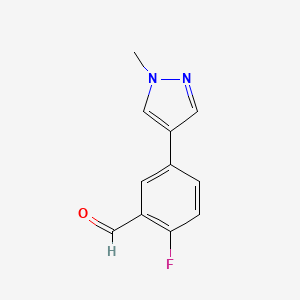

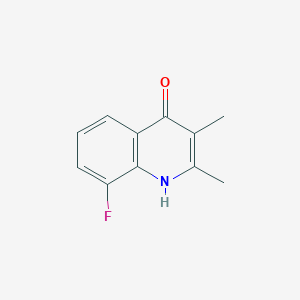

2-Azido-N-ethylacetamid: ist ein wertvoller Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Organische Azide sind bekannt dafür, an der Bildung von fünfgliedrigen Ringen mit einem Heteroatom, wie z. B. Pyrrole, und Ringen mit zwei Heteroatomen wie Pyrazol und Isoxazol beteiligt zu sein . Die Azidogruppe in diesen Verbindungen fungiert als vielseitige funktionelle Gruppe, die eine Reihe von Transformationen durchlaufen kann, die zur Konstruktion komplexer molekularer Architekturen führen, die in der Pharmazeutik und Agrochemie von entscheidender Bedeutung sind.

Medizinische Chemie

In der medizinischen Chemie kann This compound verwendet werden, um Azidgruppen in bioaktive Moleküle einzuführen. Diese Modifikation kann die biologische Aktivität einer Verbindung deutlich verändern, was zur Entdeckung neuer Medikamente mit erhöhter Wirksamkeit oder reduzierten Nebenwirkungen führt. Azide werden auch in Biokonjugationstechniken wie Klickchemie verwendet, um gezielte Wirkstofftransportsysteme zu erzeugen .

Molekularbiologie

Die Azidgruppe von This compound spielt eine wichtige Rolle in Anwendungen der Molekularbiologie. Sie kann in Biomoleküle als bioorthogonale Handhabe für anschließende Klickchemiereaktionen eingebaut werden. Dies ermöglicht die Markierung und Verfolgung von Biomolekülen in lebenden Zellen, ohne die normalen Zellprozesse zu beeinträchtigen .

Zwischenprodukte der organischen Synthese

Als Zwischenprodukt in der organischen Synthese ist This compound an der Herstellung verschiedener stickstoffhaltiger Verbindungen beteiligt. Azide sind Vorläufer von Aminen, Amiden und anderen stickstoffhaltigen funktionellen Gruppen durch Reduktion oder andere Transformationsreaktionen. Diese Verbindungen sind grundlegend für die Synthese von Farbstoffen, Polymeren und anderen Industriechemikalien .

Katalyse

Die Azidogruppe in This compound kann in der Katalyse als Ligand wirken und Komplexe mit Metallen bilden, die eine Vielzahl von chemischen Reaktionen katalysieren. Dies umfasst die Synthese cyclischer Verbindungen durch Cycloadditionsreaktionen und die Bildung von Kohlenstoff-Stickstoff-Bindungen, die für die Herstellung vieler organischer Moleküle unerlässlich sind .

Materialwissenschaft

In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Die Azidfunktionalität kann mit Alkin-modifizierten Oberflächen reagieren, um kovalent gebundene Schichten zu bilden. Diese Technik wird verwendet, um funktionelle Beschichtungen zu erzeugen, die die Biokompatibilität, chemische Beständigkeit oder andere Eigenschaften von Materialien verbessern können .

Safety and Hazards

While specific safety and hazard information for 2-azido-N-ethylacetamide is not available, azides, in general, pose explosion hazards when exposed to heat and react violently with certain substances . Sodium azide, for example, poses a high explosion hazard when exposed to heat, decomposing to release nitrogen gas above the melting point (275 °C) . It also reacts violently with carbon disulfide, bromine, nitric acid, and dimethyl sulfate .

Wirkmechanismus

Target of Action

Azido compounds, in general, have been known to interact with various biological macromolecules . The azido group can act as a photoaffinity label, allowing the molecule to bind to its target and then be covalently attached upon exposure to light . This property has been used to study the interactions of azido compounds with their targets .

Mode of Action

The mode of action of 2-azido-N-ethylacetamide involves the azido group, which can undergo various reactions. One key reaction is the thermally induced removal of nitrogen from azido ketones, leading to the formation of acetylamino-alkenones . This reaction could potentially alter the structure and function of the target molecule, thereby influencing its activity.

Biochemical Pathways

Azido compounds have been used in the synthesis of various heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines . These heterocycles play crucial roles in numerous biochemical pathways, and their synthesis could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, significantly influence its adme properties . Therefore, the ADME properties of 2-azido-N-ethylacetamide would likely depend on its specific structure and physicochemical properties.

Result of Action

Azido compounds have been used as probes to characterize nad±binding proteins and to identify the active sites of these proteins . Therefore, it is plausible that 2-azido-N-ethylacetamide could have similar effects, potentially influencing the activity of NAD±binding proteins and other related cellular processes.

Action Environment

The action of 2-azido-N-ethylacetamide, like other azido compounds, can be influenced by various environmental factors. For instance, the presence of light can trigger the photolysis of the azido group, leading to covalent attachment to the target molecule . Additionally, the pH and temperature of the environment could potentially influence the reactivity of the azido group and thus the overall action of 2-azido-N-ethylacetamide.

Biochemische Analyse

Biochemical Properties

2-azido-N-ethylacetamide plays a significant role in biochemical reactions, particularly in the context of azide-alkyne cycloaddition, commonly known as “click chemistry.” This reaction is widely used for labeling and modifying biomolecules. The azido group in 2-azido-N-ethylacetamide can interact with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This property makes it valuable for tagging proteins, nucleic acids, and other biomolecules for various analytical and diagnostic purposes .

Cellular Effects

2-azido-N-ethylacetamide has been shown to influence cellular processes by incorporating into cellular components through bioorthogonal reactions. It can be used to label cellular RNA, allowing researchers to study RNA dynamics and interactions within cells. The incorporation of 2-azido-N-ethylacetamide into RNA does not significantly affect cell viability, making it a useful tool for studying cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, 2-azido-N-ethylacetamide exerts its effects through the formation of nitrogen-centered radicals (NCRs). These radicals can interact with various biomolecules, including nucleic acids and proteins, leading to modifications that can be detected and analyzed. The azido group in 2-azido-N-ethylacetamide can undergo homolytic cleavage to generate reactive intermediates that participate in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-azido-N-ethylacetamide are crucial factors. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and pH. Over time, 2-azido-N-ethylacetamide may degrade, leading to changes in its effectiveness in biochemical assays. Long-term studies have shown that the compound can maintain its labeling efficiency for extended periods, making it suitable for various experimental applications .

Dosage Effects in Animal Models

Studies on the dosage effects of 2-azido-N-ethylacetamide in animal models have revealed that the compound exhibits a dose-dependent response. At lower doses, it can effectively label biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

2-azido-N-ethylacetamide is involved in metabolic pathways that include the generation of nitrogen-centered radicals. These radicals can participate in various biochemical reactions, including the inhibition of ribonucleotide reductases and the modification of nucleic acids. The compound’s interaction with metabolic enzymes and cofactors can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells, 2-azido-N-ethylacetamide is transported and distributed through interactions with cellular transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also be influenced by factors such as tissue permeability and blood flow .

Eigenschaften

IUPAC Name |

2-azido-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-6-4(9)3-7-8-5/h2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTCTLNGYHAZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

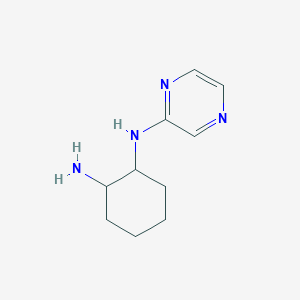

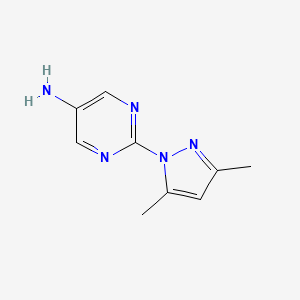

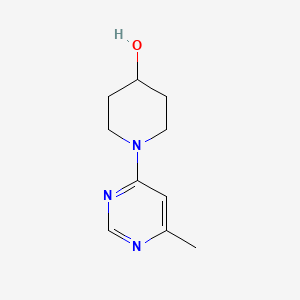

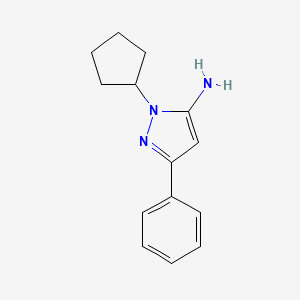

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)

![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)

![1-[(Ethylamino)methyl]cyclopentan-1-amine](/img/structure/B1465678.png)

![1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465683.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1465685.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1465686.png)

![2-(Methylamino)-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1465688.png)